molecular formula C13H14ClFN4O B2774023 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-chloro-4-fluorophenyl)propanamide CAS No. 2097911-85-6

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-chloro-4-fluorophenyl)propanamide

Cat. No. B2774023
CAS RN: 2097911-85-6
M. Wt: 296.73
InChI Key: ZRUJRNUZVOFAER-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-chloro-4-fluorophenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly specific inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities, which make them significant for the preparation of new drugs. The versatility of triazoles allows for structural variations leading to applications across various therapeutic areas. For instance, triazole derivatives have been developed for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds have also shown activity against several neglected diseases, highlighting their potential in addressing global health challenges (Ferreira et al., 2013).

Triazole-Based Antifungals

Triazoles, including voriconazole and fluconazole, have been widely studied for their antifungal properties. These compounds are key in treating systemic and superficial mycoses due to their ability to inhibit fungal enzyme activity necessary for cell membrane synthesis. Voriconazole, for example, has shown excellent in vitro activity against a variety of fungal pathogens, making it a valuable treatment option for infections resistant to other antifungal agents. Its broad-spectrum antifungal activity includes efficacy against Aspergillus spp., Candida spp., and other molds (Espinel-Ingroff et al., 2004).

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[2-(triazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN4O/c14-11-9-10(1-3-12(11)15)2-4-13(20)16-7-8-19-17-5-6-18-19/h1,3,5-6,9H,2,4,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUJRNUZVOFAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCN2N=CC=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(3-chloro-4-fluorophenyl)propanamide

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